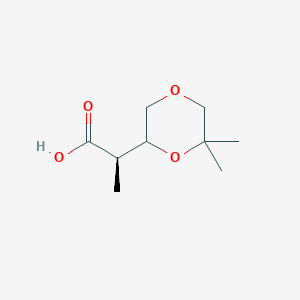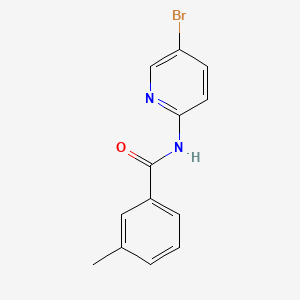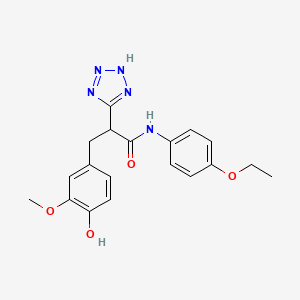![molecular formula C20H36ClN2OPRu B2519849 羰基氯氢[6-(二叔丁基膦甲基)-2-(N,N-二乙基氨基甲基)吡啶]钌(II) CAS No. 863971-62-4](/img/structure/B2519849.png)
羰基氯氢[6-(二叔丁基膦甲基)-2-(N,N-二乙基氨基甲基)吡啶]钌(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is an organometallic compound that has generated significant interest due to its unique structural and chemical properties. This ruthenium-based compound is characterized by the presence of carbonyl, chloride, and hydrido ligands, along with a pyridine derivative modified with phosphinomethyl and diethylaminomethyl groups. The compound's configuration allows for versatile applications in various fields, including catalysis and material science.
科学研究应用
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) finds applications in:
Chemistry: : Used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology and Medicine: : Research into its potential as an anticancer agent due to its unique interaction with biological molecules.
Industry: : Utilized in the development of advanced materials and coatings, leveraging its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) typically involves the coordination of ruthenium with the respective ligands under controlled conditions. A common synthetic route includes the reaction of a ruthenium precursor such as ruthenium trichloride with the organic ligand 6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine in the presence of carbon monoxide. The reaction is often carried out under an inert atmosphere, at elevated temperatures, to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production methods may involve scaling up the above synthetic routes while ensuring the reaction conditions are tightly controlled for consistent yield and purity. The use of high-pressure reactors and continuous flow systems can help achieve better control over the reaction parameters, leading to efficient and safe production of the compound.
化学反应分析
Types of Reactions it Undergoes
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) can participate in various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidative addition reactions.
Reduction: : It can be involved in reductive elimination processes.
Substitution: : Ligand exchange reactions with other coordinating species.
Common Reagents and Conditions Used
Oxidation Reactions: : These often require oxidizing agents like oxygen or hydrogen peroxide, under mild to moderate temperatures.
Reduction Reactions: : Reducing agents such as hydrogen gas or hydrides may be employed, typically under controlled pressure and temperature.
Substitution Reactions: : Various nucleophiles or electrophiles can induce substitution reactions, often necessitating specific solvents and temperature controls.
Major Products Formed
The major products of these reactions depend on the reaction pathway:
Oxidative addition: : Leads to more oxidized forms of the ruthenium complex.
Reductive elimination: : Results in reduced states of the ruthenium center, often regenerating the original compound or forming new complexes.
Substitution: : Forms new ruthenium complexes with different ligand environments.
作用机制
The Mechanism by Which the Compound Exerts Its Effects
The compound exerts its effects primarily through coordination chemistry. The central ruthenium atom can interact with substrates in catalytic cycles, facilitating various transformations.
Molecular Targets and Pathways Involved
The molecular targets often include organic substrates like alkenes and alkynes. The pathways involve oxidative addition and reductive elimination steps that allow for the conversion of these substrates into valuable products.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other ruthenium complexes, Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
List of Similar Compounds
Tris(triphenylphosphine)ruthenium(II) chloride
Ruthenium(II) carbonyl chloride dimer
Carbonylhydridotris(triphenylphosphine)ruthenium(II)
By comparing these compounds, it's evident that the specific ligand environment in Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) offers unique catalytic properties and reactivity profiles, making it a valuable addition to the organometallic chemistry toolkit.
属性
CAS 编号 |
863971-62-4 |
|---|---|
分子式 |
C20H36ClN2OPRu |
分子量 |
488.0 g/mol |
IUPAC 名称 |
carbon monoxide;chloro(hydrido)ruthenium;N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C19H35N2P.CO.ClH.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;;/h11-13H,9-10,14-15H2,1-8H3;;1H;;/q;;;+1;/p-1 |
InChI 键 |
RZCAJPSOQUIHSH-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[Ru] |
规范 SMILES |
CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)

![2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole](/img/structure/B2519768.png)
![N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)


